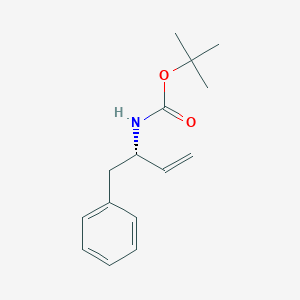

(S)-3-Boc-amino-4-phenyl-1-butene

Beschreibung

(S)-3-Boc-amino-4-phenyl-1-butene, identified by its CAS number 107202-43-7, is a compound of significant interest in the field of organic synthesis. theclinivex.comchemicalbook.comechochemical.com It serves as a valuable precursor and building block in the construction of more complex molecular architectures. Its utility is largely derived from the unique combination of functional groups and stereochemistry present within its structure. The presence of a stereocenter, a protected amine, and a reactive alkene moiety makes it a versatile tool for synthetic chemists.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-phenylbut-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Boc Amino 4 Phenyl 1 Butene

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing (S)-3-Boc-amino-4-phenyl-1-butene in its optically active form. The primary methods employed involve leveraging existing sources of chirality or creating the desired stereocenter through catalyzed reactions.

The chiral pool strategy is a highly effective method for establishing stereocenters in optically active compounds by using naturally occurring chiral molecules as starting materials. rsc.org Readily available and enantiomerically pure α-amino acids, such as L-phenylalanine, serve as excellent precursors for the synthesis of this compound, transferring their inherent chirality to the target molecule. rsc.orgacsgcipr.org

One documented approach involves a four-step conversion of N-Boc-L-phenylalanine methyl ester into the desired enantiopure N-Boc allylamine (B125299) via a modified Julia olefination. acsgcipr.org This transformation proceeds under mild conditions with good yields and, crucially, without loss of stereochemical integrity. acsgcipr.org The key steps include the reaction of the amino ester with a lithiated phenylalkylsulfone to form a chiral β-ketosulfone, followed by reduction and reductive elimination of the resulting α-acetoxysulfone. acsgcipr.org This method is noted to be superior to the conventional Julia reaction which would typically start from a less stable α-amino aldehyde. acsgcipr.org

Table 1: Key Intermediates in Chiral Pool Synthesis of this compound

| Step | Intermediate | Description |

|---|---|---|

| 1 | N-Boc-L-phenylalanine methyl ester | Starting material from the chiral pool. |

| 2 | Chiral β-ketosulfone | Formed by reacting the amino ester with lithiated phenylmethylsulfone. |

| 3 | β-hydroxysulfone | Obtained via NaBH₄ reduction of the ketosulfone. |

| 4 | α-acetoxysulfone | Formed by acetylation of the β-hydroxysulfone. |

Asymmetric catalysis has emerged as a powerful alternative for the synthesis of chiral allylic amines. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. This approach is highly atom-economical and offers access to a wide range of chiral amines. rsc.orgnih.gov Transition-metal catalysis, in particular, has been extensively documented for asymmetric allylic amination. acsgcipr.org

Chiral rare-earth metal complexes have been developed as effective catalysts for various asymmetric transformations. nih.gov For instance, chiral bis(oxazolinato) rare-earth metal catalysts enable the highly enantioselective addition and cycloamidination of allylamines to nitriles, producing optically active functionalized imidazolines under mild conditions. chinesechemsoc.org While not a direct synthesis of the target compound, this demonstrates their utility in forming C-N bonds asymmetrically. Similarly, heterobimetallic complexes containing a rare-earth metal and BINOL ligands can act as versatile catalysts, exhibiting both Lewis acidity and Brønsted basicity to promote reactions like asymmetric nitroaldol and Mannich-type reactions. nih.gov

Magnesium-based catalysts have also found application in asymmetric synthesis. A notable example involves a bimetallic relay catalysis system for the tandem allylic C–H amination and asymmetric nih.govnih.gov-sigmatropic rearrangement. nih.gov This process utilizes an achiral palladium catalyst alongside a chiral N,N′-dioxide-Mg(II) complex. nih.gov The magnesium complex controls the enantioselectivity of the rearrangement of an ammonium ylide, which is generated in situ, leading to enantioenriched unnatural α-amino acid derivatives with two adjacent stereocenters. nih.gov Mechanistic studies on magnesium-catalyzed intramolecular hydroamination suggest a pathway involving a two-substrate, six-center transition state for the concerted C-N bond formation and N-H bond cleavage, highlighting the complex role of the metal center. iastate.edu

Tantalum catalysts have been developed for the construction of amide bonds and for hydroaminoalkylation. A tantalum-catalyzed, solvent-free method allows for the amidation of various electrophilic amino acid homologues in high yields without epimerization. umn.edu Another application is the tantalum-catalyzed hydroaminoalkylation, which directly alkylates unprotected secondary amines via C-H functionalization adjacent to the nitrogen, providing routes to substituted N-heterocycles. acs.org While these examples showcase the ability of tantalum to catalyze C-N bond formation, specific applications of vanadium or tantalum amide catalysts for the direct asymmetric synthesis of chiral allylic amines like this compound are less commonly documented in the reviewed literature.

Iridium-catalyzed stereoselective allylic amination has become a preferred method for preparing optically enriched allylic amines due to its mild reaction conditions and high levels of both regio- and enantioselectivity. chinesechemsoc.org This approach typically involves the reaction of an allylic carbonate or alcohol with a nitrogen nucleophile in the presence of a chiral iridium catalyst. chinesechemsoc.orgberkeley.edu

The reaction can be performed as a one-pot operation, where the iridium-catalyzed allylation is followed by deprotection to furnish the N-Boc protected allylic amine with comparable yield and stereoselectivity to a two-step process. chinesechemsoc.org These reactions are highly general, accommodating a wide variety of substrates and soft nitrogen nucleophiles to afford the branched N-protected allylic amines. chinesechemsoc.org Lewis acids, such as Nb(OEt)₅ or catalytic amounts of BPh₃, can be used to activate allylic alcohols for direct, enantioselective amination. berkeley.edu

Table 2: Representative Iridium-Catalyzed Allylic Amination

| Catalyst System | Nucleophile | Substrate | Selectivity | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Phosphoramidite Ligand / DBU | Di-benzyl imidodicarboxylate | Ethyl allyl carbonate | Excellent regio- and enantioselectivity | chinesechemsoc.org |

| [Ir(COD)Cl]₂ / P(OPh)₃ | Pyrrolidine (B122466) | (E)-3-substituted-2-propenyl carbonate | Up to 99% branched selectivity | |

| (S)-Ir-II (π-allyliridium C,O-benzoate complex) | Primary (hetero)aromatic amines | Racemic branched allylic acetates | High regio- and enantioselectivity | nih.gov |

Julia Olefination of α-Amino Esters

The Julia olefination, a classical method for the formation of alkenes, has been adapted for the synthesis of chiral allylic amines from α-amino esters. semanticscholar.orgnih.gov This modified approach offers a powerful tool for the construction of the carbon-carbon double bond with control over stereochemistry. The reaction typically involves the coupling of a sulfone with a carbonyl compound, followed by a reductive elimination to yield the desired alkene. wikipedia.orgorganic-chemistry.org

A notable advantage of using α-amino esters over the corresponding α-amino aldehydes in the Julia olefination is the enhanced chemical and configurational stability of the ester starting materials. mdpi.com This often translates to better control over the enantiomeric purity of the final product. The Julia-Kocienski olefination, a refinement of the original method, often provides excellent E-selectivity in the formation of the double bond. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Optimization of Reaction Conditions and Enantiomeric Excess

Achieving high enantiomeric excess (ee) is a critical aspect of synthesizing chiral molecules like this compound. In the Julia olefination of α-amino esters, several reaction parameters can be optimized to maximize the ee of the final product. The choice of base, solvent, and temperature for the initial coupling of the lithiated sulfone with the N-Boc-amino ester can significantly influence the diastereoselectivity of the resulting β-ketosulfone. nih.govmdpi.com

Detailed studies have focused on optimizing the synthesis of the intermediate ketosulfones. For example, the reaction between N-Boc alanine methyl ester and lithiated phenylmethylsulfone has been studied under various conditions to maximize both the chemical yield and the enantiomeric excess of the resulting ketosulfone. nih.gov These optimization efforts are essential for developing a robust and efficient synthesis of enantiomerically pure allylic amines.

Decarboxylative Alkylation of Boc-Protected Amino Acids

An alternative and powerful strategy for the synthesis of allylic amines is the decarboxylative alkylation of Boc-protected amino acids. This method offers a direct route to these valuable compounds by forming a new carbon-carbon bond at the α-position of the amino acid, with the concomitant loss of carbon dioxide. nih.gov

Palladium-catalyzed decarboxylative allylation has emerged as a particularly effective method. acs.orgku.edu In this process, an allyl ester of an N-Boc protected amino acid undergoes a reaction with a palladium(0) catalyst. This generates a palladium-π-allyl intermediate and a carboxylate anion. nih.govacs.org Subsequent decarboxylation of the carboxylate, which can be facilitated by photoredox catalysis, generates a radical intermediate that then couples with the allyl moiety. nih.govacs.org This dual catalysis approach allows the reaction to proceed at room temperature and provides a direct route to allylated products. nih.govacs.org

This methodology is advantageous as it utilizes readily available amino acids as starting materials and proceeds under relatively mild, neutral conditions. The process is also atom-economical, with carbon dioxide being the only stoichiometric byproduct. nih.gov The regioselectivity of the allylation can be a key consideration, and the choice of ligands for the palladium catalyst can influence the outcome of the reaction. ku.edu

Protecting Group Chemistry in Synthesis

Protecting group chemistry is a fundamental concept in organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. total-synthesis.comwikipedia.org

Boc-Protection of Amines and Amino Acids

The introduction of the Boc group onto an amine or amino acid is a common and crucial step in many synthetic sequences. The most frequently used reagent for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). wikipedia.orgfishersci.co.ukmychemblog.com The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP), in a suitable solvent like water, tetrahydrofuran (THF), or acetonitrile. fishersci.co.ukwikipedia.org

The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. total-synthesis.comcommonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into carbon dioxide and tert-butanol (B103910). commonorganicchemistry.com The reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk The choice of base and solvent can be tailored depending on the specific substrate. fishersci.co.ukmychemblog.com For amino acids, the reaction is often performed in an aqueous basic solution. total-synthesis.com

The Boc group effectively protects the amine as a carbamate (B1207046), rendering it less nucleophilic and preventing it from participating in unwanted side reactions. wikipedia.org Its stability towards basic hydrolysis, many nucleophiles, and catalytic hydrogenation makes it orthogonal to other common protecting groups like Fmoc and Cbz, which are removed under basic and hydrogenolytic conditions, respectively. total-synthesis.com

| Reagent | Base | Solvent | Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Bicarbonate | Water/THF | Room Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide (NaOH) | Water/Dioxane | Room Temperature |

Deprotection Strategies for N-Boc Groups

The removal of the Boc protecting group, or deprotection, is a critical step to liberate the free amine at the desired stage of a synthesis. The Boc group is characteristically labile to acidic conditions. total-synthesis.comchemistrysteps.com

The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in a solvent such as methanol or dioxane. wikipedia.orgjk-sci.comacsgcipr.org The mechanism of acid-catalyzed deprotection begins with the protonation of the carbonyl oxygen of the carbamate. total-synthesis.comchemistrysteps.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. chemistrysteps.com

A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. wikipedia.orgacsgcipr.org To mitigate this, scavengers such as anisole or thioanisole are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org Other reagents that have been employed for Boc deprotection include Lewis acids like aluminum chloride (AlCl₃) and trimethylsilyl iodide (TMSI). wikipedia.org In some cases, thermolytic cleavage at high temperatures can also be used. acs.org Milder methods using reagents like oxalyl chloride in methanol have also been developed. rsc.orgnih.gov

| Reagent | Solvent | Scavenger (Optional) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Anisole, Thioanisole |

| Hydrogen chloride (HCl) | Methanol, Dioxane, Ethyl Acetate | - |

| Phosphoric acid | Tetrahydrofuran (THF) | - |

| Aluminum chloride (AlCl₃) | - | - |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, then Methanol | - |

| Oxalyl chloride | Methanol | - |

Green Chemistry Approaches to Boc Deprotection

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," chemical processes. This includes the development of greener methods for the deprotection of Boc groups that avoid the use of harsh, corrosive, and environmentally harmful reagents and solvents. acsgcipr.org

One promising green approach is the use of water as a reaction medium and catalyst. researchgate.netsemanticscholar.orgmcours.net It has been demonstrated that the deprotection of N-Boc groups can be achieved with excellent yields by simply heating the substrate in water at reflux temperatures, without the need for any additional reagents. researchgate.netsemanticscholar.org This catalyst-free method is highly attractive due to its simplicity, efficiency, and the environmentally benign nature of water. researchgate.net The mechanism is thought to involve water acting as a dual acid/base catalyst. semanticscholar.org

Precursor Synthesis and Transformations

The synthesis of this compound, a chiral building block of significant interest in organic synthesis, involves the preparation of a suitable precursor followed by stereoselective transformations. This section details the methodologies for the synthesis of the precursor, 4-phenyl-1-butene, and subsequent transformations to yield the target compound.

Synthesis of 4-Phenyl-1-butene

A common and effective method for the synthesis of 4-phenyl-1-butene is through a Grignard reaction. This approach involves the reaction of an allyl magnesium halide with a benzyl halide. A specific example of this procedure involves the dropwise addition of allyl chloride to a mixture of magnesium, iodine, tetrahydrofuran, and tert-butyl methyl ether to form the Grignard reagent, allylmagnesium chloride. Subsequently, benzyl chloride is added to the solution, leading to the formation of 4-phenyl-1-butene.

The reaction is typically carried out at a controlled temperature, for instance between 0°C and 20°C. Following the reaction, the mixture is worked up with a dilute acid, such as 5% sulfuric acid, to quench any remaining Grignard reagent and facilitate the separation of the organic layer. The product is then isolated from the organic layer by distillation. This method has been reported to produce 4-phenyl-1-butene in high yield and purity. For example, one described procedure afforded the product with a 93% yield and a purity of 98.0% as determined by gas chromatography.

Table 1: Reaction Parameters for the Synthesis of 4-Phenyl-1-butene

| Parameter | Value |

| Reactants | Magnesium, Iodine, Allyl chloride, Benzyl chloride |

| Solvents | Tetrahydrofuran, tert-Butyl methyl ether |

| Reaction Temperature | 0°C to 20°C |

| Work-up | 5% Sulfuric acid, Water |

| Product Isolation | Distillation |

| Reported Yield | 93% |

| Reported Purity | 98.0% |

Transformations from Related Phenylbutene Derivatives

The introduction of the Boc-protected amine group at the C-3 position of a phenylbutene framework to afford this compound requires a stereoselective amination strategy. A prominent method for achieving this is through catalytic enantioselective allylic amination of an unactivated terminal olefin like 4-phenyl-1-butene or a related derivative. This transformation is a powerful tool for the direct conversion of hydrocarbons into chiral amines.

Methodologies have been developed that utilize a chiral palladium catalyst in conjunction with a nitrogen source to achieve the enantioselective allylic amination. The reaction proceeds via the formation of a chiral metal-π-allyl intermediate, which then reacts with the amine source to form the desired product with high enantioselectivity. While a specific, detailed procedure for the direct synthesis of this compound from 4-phenyl-1-butene is not extensively detailed in readily available literature, the principles of asymmetric allylic amination provide a clear pathway.

Another potential route involves the transformation of an allylic phenyl selenide derivative of 4-phenyl-1-butene. This process involves the reaction of the allylic phenyl selenide with a reagent like anhydrous chloramine T. This reaction is thought to proceed through an allylic selenimide intermediate that undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield a rearranged N-allylic-p-toluenesulfonamide, which could then be further manipulated to give the target Boc-protected amine.

Table 2: General Parameters for Catalytic Enantioselective Allylic Amination

| Parameter | Description |

| Substrate | Phenylbutene derivative (e.g., 4-phenyl-1-butene) |

| Catalyst | Chiral Palladium Complex |

| Nitrogen Source | A suitable amine precursor |

| Key Transformation | Enantioselective C-H amination at the allylic position |

| Product | Enantioenriched allylic amine |

Reactivity and Transformations of S 3 Boc Amino 4 Phenyl 1 Butene

Reactions Involving the Alkene Moiety

The terminal double bond in (S)-3-Boc-amino-4-phenyl-1-butene is susceptible to a variety of addition and functionalization reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Hydroamination and Cyclization Reactions of Aminoalkenes

Intramolecular hydroamination and related cyclization reactions of aminoalkenes are powerful methods for the synthesis of nitrogen-containing heterocyclic compounds such as pyrrolidines. While direct examples involving this compound are not extensively documented in readily available literature, the general principles of these transformations can be applied. Palladium-catalyzed intramolecular amination of alkenes is a well-established method for constructing pyrrolidine (B122466) rings. uwindsor.ca The process typically involves an aminopalladation step to form a 2-aminoalkyl-palladium intermediate, which can then undergo various subsequent reactions. uwindsor.ca

For instance, the intramolecular aminopalladation of γ-(N-arylamino)alkenes can lead to the formation of cis-2,5- and trans-2,3-disubstituted pyrrolidines with good diastereoselectivity. uwindsor.ca Given the structure of this compound, a similar palladium-catalyzed intramolecular cyclization could potentially yield substituted pyrrolidines. The stereochemistry of the starting material would likely influence the stereochemical outcome of the cyclized product.

Furthermore, radical cyclizations of β-amino radicals can also lead to the formation of 1-azabicyclo[3.2.1]octane systems. nih.gov Modification of the radical precursor, for instance, through the introduction of an ester group, can significantly influence the propensity for cyclization over simple reduction. nih.gov Base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones is another efficient, metal-free method for generating polysubstituted pyrrole (B145914) derivatives. rsc.org These examples highlight the potential for this compound to serve as a precursor for various heterocyclic structures through carefully chosen reaction conditions.

Aminosulfonylation of Alkenes

The aminosulfonylation of alkenes is a valuable transformation for the synthesis of β-amino sulfone derivatives, which are important motifs in medicinal chemistry. organic-chemistry.orgnih.gov A catalyst-free, highly regioselective intermolecular aminosulfonylation of alkenes has been developed using sulfinyl oximes, generated from ketoximes and sulfinyl chloride. organic-chemistry.orgnih.gov This method proceeds via the homolysis of sulfinyl oximes and is tolerant of various functional groups. organic-chemistry.org

Another relevant method is the photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides. ox.ac.ukresearchgate.net This reaction utilizes tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor and can be applied to a wide range of alkenes, including those with alkyl substituents through polarity-reversal catalysis. ox.ac.ukresearchgate.net

While a direct application to this compound is not explicitly detailed, these methodologies suggest that it could undergo aminosulfonylation to yield a β-amino sulfone derivative. The regioselectivity would likely be influenced by the steric and electronic properties of the substrate and the specific catalytic system employed.

Diboration of Terminal Alkenes

The diboration of alkenes is a powerful method for the stereoselective synthesis of 1,2-bis(boronate) esters, which are versatile intermediates in organic synthesis. Catalytic enantioselective 1,2-diboration of 1,3-dienes has been shown to produce chiral allylboronates that can be used in subsequent stereoselective allylation reactions. nih.gov While this specific reaction applies to conjugated dienes, the principles of catalytic diboration can be extended to terminal alkenes like this compound.

The development of catalytic asymmetric formal allylboration of ketimines using Cu(I) catalysis and chiral phosphine (B1218219) ligands has also been reported, starting from bench-stable allylic Bpin reagents. acs.org This highlights the potential for creating new chiral centers from allylic systems. The diboration of this compound would be expected to yield a 1,2-diborylated product, which could then be further functionalized, for example, through oxidation to the corresponding diol or used in cross-coupling reactions. The stereochemistry of the starting material would likely play a crucial role in the diastereoselectivity of the diboration reaction.

Reactions Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov The nitrogen atom of the Boc-protected amine in this compound can still participate in various functionalization and derivatization reactions.

Functionalization and Derivatization

The Boc-protected amine can be converted into a variety of other functional groups. A particularly useful transformation is the one-pot synthesis of ureas. acs.orgorganic-chemistry.orgnih.govwordpress.comresearchgate.net This method involves the in situ generation of an isocyanate from the Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. acs.orgorganic-chemistry.orgnih.gov The resulting isocyanate can then react with a primary or secondary amine to form a wide range of symmetrical and unsymmetrical ureas in high yields. acs.orgorganic-chemistry.orgnih.gov This reaction is generally mild and has been shown to be compatible with chiral substrates, proceeding without racemization. organic-chemistry.org

The following table provides a general overview of the one-pot urea (B33335) synthesis from Boc-protected amines:

| Reactant 1 (Boc-amine) | Reactant 2 (Amine) | Reagents | Product (Urea) | Yield (%) | Reference |

| Boc-NHR | R'R''NH | 2-chloropyridine, Tf₂O | R-N=C=O → RNHCONR'R'' | up to 96 | organic-chemistry.org |

Note: This is a generalized scheme. R, R', and R'' can be various alkyl or aryl groups.

Beyond urea formation, the Boc-protected amine can undergo other derivatizations. For example, N-Boc-protected α-amino acid methyl esters can be converted into enantiopure N-Boc allylamines via a modified Julia olefination. nih.gov This highlights the potential for further modification of the amine functionality while retaining the core structure of the molecule. Additionally, a one-pot tandem reductive amination followed by N-Boc protection allows for the synthesis of N-Boc protected secondary amines. nih.gov While these are examples of forming Boc-protected amines, they illustrate the diverse chemistry associated with this functional group. The alkene moiety in this compound would need to be considered for its potential reactivity under the conditions for these transformations.

Cleavage of the Boc Protecting Group for Further Reactions

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step to unmask the primary amine functionality in this compound, allowing for its participation in further synthetic transformations. This deprotection is most commonly achieved under acidic conditions. Strong acids are typically employed to catalyze the cleavage of the carbamate (B1207046), which proceeds via protonation followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation. researchgate.net The tert-butyl cation is subsequently neutralized to form isobutylene (B52900) gas.

While effective, the use of strong acids in large excess can sometimes lead to side reactions, particularly the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. youtube.com To mitigate this, scavengers can be added to the reaction mixture. More recently, greener and milder methods for Boc deprotection have been developed, including the use of water at elevated temperatures, which can act as a dual acid/base catalyst. researchgate.netmdpi.com

The table below summarizes various acidic conditions commonly used for the cleavage of the Boc protecting group.

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 1:1 mixture, 30 minutes, room temperature | rsc.org |

| Hydrogen Chloride (HCl) | Dioxane | 4 M solution, 30 minutes, room temperature | rsc.org |

| Hydrogen Chloride (HCl) | Methanol | 0.1 M solution | rsc.org |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Aqueous H₃PO₄ | mdpi.com |

| Water | - | Reflux temperature (90-100 °C) | researchgate.netmdpi.com |

Stereochemical Integrity in Reactions

A paramount consideration in the reactions of chiral molecules like this compound is the preservation of the stereochemical information at the chiral center. The utility of this compound as a building block in asymmetric synthesis is contingent upon its ability to undergo transformations without racemization or epimerization.

Retention or Inversion of Configuration

The stereochemical outcome of the Boc deprotection reaction is of critical importance. For this compound, the goal is typically to produce (S)-3-amino-4-phenyl-1-butene with its stereochemical integrity intact. Acid-catalyzed deprotection of Boc groups from chiral amines can, in many cases, proceed with retention of configuration. organic-chemistry.org

The mechanism that accounts for the retention of stereochemistry in substitution reactions at a chiral center often involves neighboring group participation (NGP) . libretexts.org In the context of this compound, the amide oxygen of the Boc group can act as an intramolecular nucleophile. rsc.orglibretexts.org

Intramolecular Sₙ2 Attack: The reaction is initiated by the protonation of the Boc group's carbonyl oxygen. The neighboring amide oxygen then attacks the chiral carbon in an intramolecular Sₙ2 fashion, displacing the rest of the Boc group as tert-butanol (B103910) and carbon dioxide. This first step results in the formation of a cyclic intermediate (an oxazoline-type species) and an inversion of the stereocenter.

The stereochemical purity of the resulting amine can be verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent. mdpi.comnih.govresearchgate.net These methods allow for the separation and quantification of the enantiomers, thus confirming the degree of retention or inversion of configuration.

The following table outlines the expected stereochemical outcome based on the neighboring group participation mechanism.

| Starting Material | Key Intermediate | Final Product | Stereochemical Outcome |

| This compound | Cyclic oxazolinium ion (with inverted stereocenter) | (S)-3-amino-4-phenyl-1-butene | Retention of Configuration |

Analytical and Stereochemical Characterization Methods

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is critical for chiral compounds used in pharmaceutical and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating enantiomers and determining their ratios. yakhak.org The direct analysis of Boc-protected amino compounds is possible on various CSPs. sigmaaldrich.com

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs are often effective for this class of compounds. yakhak.org Additionally, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving enantiomers of amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com These columns are compatible with a range of mobile phases, including polar organic and reversed-phase systems, which can be optimized for resolution. sigmaaldrich.comsigmaaldrich.com For instance, a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like 2-propanol is common for normal-phase separations. yakhak.org The method can be validated according to ICH guidelines to ensure accuracy and precision. yakhak.org

Table 1: Illustrative Chiral HPLC Parameters for Boc-Protected Amines This table presents typical conditions and is for illustrative purposes.

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralpak® IA, Chiralcel® OD-H) yakhak.org |

| Mobile Phase | Isocratic mixture of n-Hexane / 2-Propanol yakhak.org |

| Flow Rate | Typically 1.0 mL/min yakhak.org |

| Detection | UV-Vis or Fluorescence (FL) yakhak.org |

| Temperature | Ambient / Room Temperature yakhak.org |

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomeric pair into diastereomers, which are distinguishable by NMR. scispace.com This is achieved by reacting the analyte with a Chiral Derivatizing Agent (CDA) to form a covalent bond, or by adding a Chiral Solvating Agent (CSA) which forms non-covalent diastereomeric complexes. scispace.comnih.govcam.ac.uk

The resulting diastereomers have non-identical NMR spectra, leading to separate signals for each enantiomer. scispace.com The enantiomeric excess can then be calculated by integrating the corresponding signals. cam.ac.uk

Chiral Solvating Agents (CSAs): These agents, such as (R)-(−)-1,1′-binaphtyl-2,2′-hydrogenphosphate (BHP), are added directly to the NMR tube containing the analyte. mdpi.com The differential interaction between the CSA and each enantiomer leads to the formation of transient diastereomeric complexes, resulting in separate peaks in the spectrum. mdpi.com

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a CDA to form stable diastereomers prior to NMR analysis. nih.govcam.ac.uk For amines, inorganic phosphazane-based reagents have been shown to be effective CDAs, producing distinct signals in the ³¹P NMR spectrum for each diastereomer. nih.govcam.ac.uk

Lanthanide Shift Reagents (LSRs): Chiral lanthanide complexes, such as Eu(hfc)₃ (europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), can also be used. libretexts.orgrsc.org These reagents bind to basic sites in the molecule, like the amine or carbonyl group, inducing large chemical shift differences between the enantiomers. libretexts.orgucl.ac.uk

Table 2: Agents for NMR-based Enantiomeric Excess Determination

| Agent Type | Example | Mechanism | Reference |

|---|---|---|---|

| Chiral Solvating Agent (CSA) | (R)-(−)-1,1′-binaphtyl-2,2′-hydrogenphosphate (BHP) | Forms non-covalent diastereomeric complexes | mdpi.com |

| Chiral Derivatizing Agent (CDA) | Chiral Phosphazane Reagent | Forms covalent diastereomers | nih.govcam.ac.uk |

Mass spectrometry (MS) offers a highly sensitive and rapid approach for chiral analysis. frontiersin.org Since enantiomers have identical masses, direct differentiation is not possible. Therefore, a chiral selector is introduced to create diastereomeric complexes that can be distinguished by the mass spectrometer. frontiersin.orgucdavis.edu This can be achieved through derivatization with a chiral tag or by forming non-covalent adducts with a chiral reference compound. nih.govrsc.org

One method involves forming protonated complexes with a chiral host molecule, such as a cyclodextrin, using electrospray ionization (ESI). ucdavis.edu The stability or fragmentation patterns of the resulting diastereomeric complexes can differ, allowing for quantification. ucdavis.edu Another approach is ion mobility-mass spectrometry (IM-MS), where diastereomeric ions formed with a chiral reference like D-proline and a metal ion (e.g., Cu(II)) can be separated based on their different drift times. rsc.org

A practical consideration for the analysis of (S)-3-Boc-amino-4-phenyl-1-butene is the potential lability of the Boc protecting group, which can be lost during the ionization process in the mass spectrometer, particularly with heated ESI sources. chemicalforums.com

Optical purity is a measure of the chiral purity of a sample based on its optical rotation, and the term is often used interchangeably with enantiomeric excess. libretexts.orgmasterorganicchemistry.com The technique used for this measurement is polarimetry. libretexts.org

Chiral molecules have the ability to rotate the plane of plane-polarized light and are thus considered optically active. masterorganicchemistry.com Each enantiomer rotates light by an equal magnitude but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com

The specific rotation, [α], is a standardized physical constant for a given chiral compound. libretexts.org It is calculated from the observed rotation based on the sample concentration and the path length of the polarimeter cell. libretexts.org For example, the related compound (S)-3-(Boc-amino)-4-phenylbutyric acid has a reported specific rotation of -19.0° (c=1 in Dichloromethane). fishersci.ca Similarly, another related compound, a methyl 2-[(S)-(Boc-amino)cycloamin-1-yl]alkanoate, showed a specific rotation of -19.4° in methanol. nih.gov A racemic mixture, containing a 50:50 ratio of both enantiomers, is optically inactive as the rotations cancel each other out, resulting in a specific rotation of 0°. libretexts.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the covalent structure of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the most powerful tool for elucidating the molecular structure of organic compounds. nih.gov The spectrum provides information on the connectivity of atoms and their chemical environment. For this compound, the spectrum would exhibit characteristic signals corresponding to its distinct structural motifs: the phenyl group, the vinyl group, the chiral backbone, and the Boc-protecting group.

¹H NMR: The spectrum would show signals for the aromatic protons of the phenyl ring, typically in the 7.1-7.3 ppm region. The vinyl group protons (=CH₂) would appear as multiplets around 5.0-5.2 ppm, and the adjacent vinyl proton (-CH=) would be a multiplet further downfield, around 5.7-5.9 ppm. The Boc group would be identifiable by a sharp singlet at approximately 1.4 ppm, integrating to nine protons. The remaining protons on the aliphatic backbone would appear as multiplets in the upfield region.

¹³C NMR: The ¹³C spectrum would show distinct signals for each unique carbon atom. docbrown.info The carbons of the phenyl ring would resonate in the aromatic region (~126-140 ppm). The two vinyl carbons would appear at approximately 115 ppm (=CH₂) and 140 ppm (-CH=). docbrown.info The carbonyl carbon of the Boc group would be found around 155 ppm, and the quaternary carbon of the tert-butyl group near 80 ppm. The methyl carbons of the Boc group would produce a signal around 28 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimated based on typical chemical shifts for similar structural fragments. docbrown.infochemicalbook.com

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl (C₆H₅) | 7.1 - 7.3 (m, 5H) | 126 - 140 |

| Vinyl (-CH=CH₂) | 5.7 - 5.9 (m, 1H), 5.0 - 5.2 (m, 2H) | ~140 (-CH=), ~115 (=CH₂) |

| Boc (-C(O)OC(CH₃)₃) | ~1.4 (s, 9H) | ~155 (C=O), ~80 (quaternary C), ~28 (CH₃) |

| Backbone (-CH-CH₂-) | Multiplets | ~50-60 (-CH-N), ~40 (-CH₂-Ph) |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. This method provides crucial information about the molecular weight and can offer insights into the structural fragmentation of the molecule.

Detailed Research Findings:

In a typical ESI-MS analysis in positive ion mode, the molecule is expected to be protonated to form the [M+H]⁺ ion. Given the molecular formula C₁₅H₂₁NO₂, the molecular weight of this compound is 247.33 g/mol . nih.gov Therefore, the most prominent peak in the ESI-MS spectrum would be the pseudomolecular ion at an m/z (mass-to-charge ratio) of approximately 248.34 [M+H]⁺.

Another common adduct that may be observed is the sodium adduct [M+Na]⁺, which would appear at an m/z of approximately 270.32. The observation of these adducts helps to confirm the molecular weight of the compound.

Fragmentation of the parent ion can also occur, providing further structural information. A characteristic fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or the entire Boc group. The loss of a tert-butyl cation ((CH₃)₃C⁺) would result in a fragment ion at m/z [M-57]⁺. Alternatively, the loss of isobutylene (B52900) (C₄H₈) from the Boc group would lead to a fragment at m/z [M-56]⁺. The loss of the entire Boc group (C₅H₉O₂) would generate a fragment corresponding to the free amine.

Data Table: Predicted ESI-MS Fragmentation of this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 248.34 | Protonated molecule |

| [M+Na]⁺ | 270.32 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 192.26 | Loss of isobutylene from the Boc group |

| [M-C₅H₉O₂+H]⁺ | 148.24 | Loss of the Boc group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the N-H bond of the carbamate (B1207046), the C=O of the Boc group, the C=C of the vinyl group, and the aromatic C-H and C=C bonds of the phenyl group.

Detailed Research Findings:

The analysis of the IR spectrum allows for the confirmation of the successful incorporation of the Boc protecting group and the presence of the vinyl and phenyl moieties. The key absorption bands are expected in the following regions:

N-H Stretch: A moderate absorption band is anticipated in the region of 3300-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the carbamate.

C-H (sp²) Stretch: Absorption bands for the aromatic and vinyl C-H stretching vibrations are expected just above 3000 cm⁻¹.

C-H (sp³) Stretch: Strong absorptions corresponding to the aliphatic C-H stretching vibrations of the tert-butyl and other alkyl groups will appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1710 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the Boc protecting group.

C=C Stretch: The stretching vibration of the vinyl C=C bond typically gives rise to a medium intensity band around 1640 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bend: The N-H bending vibration of the carbamate is expected to be observed around 1510-1530 cm⁻¹.

C-H Bends: Out-of-plane bending vibrations for the vinyl group are expected in the 910-990 cm⁻¹ range. The out-of-plane bending vibrations for the monosubstituted benzene (B151609) ring typically appear as strong bands in the 690-770 cm⁻¹ region.

Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Carbamate) | Stretch | 3300-3400 | Medium |

| C-H (Aromatic/Vinyl) | Stretch | > 3000 | Medium |

| C-H (Aliphatic) | Stretch | < 3000 | Strong |

| C=O (Boc) | Stretch | 1680-1710 | Strong |

| C=C (Vinyl) | Stretch | ~1640 | Medium |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak |

| N-H (Carbamate) | Bend | 1510-1530 | Medium |

| C-H (Vinyl) | Out-of-plane Bend | 910-990 | Strong |

| C-H (Aromatic) | Out-of-plane Bend | 690-770 | Strong |

Applications in Advanced Organic Synthesis

Synthesis of Complex Chiral Molecules

(S)-3-Boc-amino-4-phenyl-1-butene serves as a cornerstone in the stereoselective synthesis of complex chiral molecules. As a member of the chiral allylamine (B125299) class, it is recognized as a significant synthetic and biological asset. nih.gov The bifunctional nature of the allylamine unit, containing both a nucleophilic amino group (in its protected form) and a reactive double bond, allows for a diverse range of chemical modifications. This versatility makes such compounds powerful building blocks in organic synthesis. nih.gov

The synthesis of enantiopure N-Boc allylamines, including this compound, can be achieved from N-Boc-protected l-amino acid methyl esters through methods like a modified Julia olefination. nih.gov This process converts readily available chiral starting materials from the "chiral pool" into these valuable allylamine synthons with high stereochemical integrity. nih.gov The ability to undergo a wide array of chemical transformations makes these chiral allylamines, and specifically this compound, instrumental in assembling molecules with multiple stereocenters.

A key reaction demonstrating its utility is the transformation into other chiral structures. For instance, derivatives like (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-2-butanone are themselves important intermediates, showcasing the role of the parent compound as a foundational element for further synthetic elaboration. pharmacompass.com

Role as a Chiral Intermediate for Pharmaceutical Agents

Chiral amines are crucial components in the pharmaceutical industry, serving as key intermediates and building blocks for a vast number of active pharmaceutical ingredients (APIs). mdpi.com The specific stereochemistry of these amines is often critical for the drug's efficacy and safety. This compound, as a readily available, enantiomerically pure chiral amine precursor, is of significant interest in medicinal chemistry. nih.govmdpi.com

The allylamine fragment is present in numerous biologically active compounds, including antifungal agents, antidepressants, and treatments for conditions like epilepsy. nih.gov While not a final drug itself, this compound provides a chiral framework that can be elaborated into more complex drug candidates. The Boc-protected amino group is a common feature in the synthesis of pharmaceutical intermediates, as seen in the production of drugs like the DPP-IV inhibitor Saxagliptin, which requires (S)-N-Boc-3-hydroxyadamantylglycine as an intermediate. nih.gov This highlights the established role of Boc-protected amino compounds in modern drug development.

The synthesis of novel heterocyclic amines, which are prevalent in many pharmaceuticals, can be achieved using Boc-protected starting materials derived from amino acids. researchgate.net This general strategy underscores the potential of this compound as a starting point for libraries of new chemical entities for drug discovery programs.

Table 1: Examples of Chiral Amine Applications in Biologically Active Compounds

| Compound Class | Example(s) | Therapeutic Area | Citation |

| Allylamines | Terbinafine, Naftifine | Antifungal | nih.gov |

| Allylamines | Zimelidine | Antidepressant | nih.gov |

| Allylamines | Cinnarizine, Flunarizine | Motion Sickness, Migraine | nih.gov |

| Dipeptidyl peptidase-IV (DPP-IV) inhibitors | Saxagliptin | Type 2 Diabetes | nih.gov |

Precursor in Natural Product Synthesis

Natural products often possess complex, stereochemically rich structures. Chiral, nonracemic synthons are essential for the total synthesis of these molecules. This compound, originating from the chiral pool, is an attractive starting material for such endeavors. nih.gov The allylamine moiety is a structural feature found in various natural products. nih.gov

The utility of Boc-protected chiral aldehydes derived from amino acids, such as N-Boc-L-serinal, as synthons for the asymmetric synthesis of amino alcohol- and amino acid-containing natural products is well-documented. orgsyn.org This established precedent for using Boc-protected amino-derived building blocks supports the potential application of this compound in the synthesis of natural products where a phenyl-substituted, three-carbon chiral amine fragment is required. Its defined stereocenter and versatile olefin handle allow for controlled chain elongation and cyclization strategies, which are fundamental to constructing complex natural product skeletons.

Ligand Design and Chiral Catalyst Development

The development of asymmetric catalysis relies heavily on the design of effective chiral ligands. utexas.edu Chiral amines and their derivatives are frequently used as the backbone for these ligands, which coordinate to a metal center and create a chiral environment, enabling enantioselective transformations. mdpi.com

This compound is a prime candidate for modification into a chiral ligand. The Boc-protected amine can be deprotected and subsequently functionalized, for example, by phosphinylation, to create chiral β-aminophosphine ligands. rsc.org This class of ligands has proven powerful in asymmetric synthesis and catalysis. rsc.org The general and well-established protocol for preparing β-aminophosphines involves the use of N-Boc-protected amino alcohols, which are closely related structural analogs of the title compound. rsc.org

Furthermore, amino acids and peptides are themselves used as chiral ligands for transition metal-catalyzed reactions, such as copper-catalyzed 1,4-additions and palladium-catalyzed cross-coupling reactions. mdpi.com The structural motif of this compound, derived from phenylalanine, fits perfectly within this strategy. It can be incorporated into more complex ligand structures, including pseudo-dipeptides, to influence the conversion and selectivity of metal-catalyzed reactions. mdpi.com The development of such ligands is crucial for advancing synthetic methodologies that produce enantiomerically pure compounds efficiently.

Table 2: Overview of Synthetic Applications and Strategies

| Application Area | Key Transformation / Strategy | Precursor Compound | Resulting Structure/Use | Citations |

| Complex Chiral Molecules | Modified Julia Olefination | N-Boc-L-phenylalanine methyl ester | This compound | nih.gov |

| Pharmaceutical Intermediates | Functional group elaboration | This compound | Chiral frameworks for APIs | nih.govmdpi.com |

| Natural Product Synthesis | Chiral pool strategy | This compound | Stereodefined building blocks | nih.govorgsyn.org |

| Ligand Design | Deprotection and Phosphinylation | This compound | Chiral β-aminophosphine ligands | rsc.org |

Computational and Theoretical Studies

Mechanistic Investigations of Reactions

The synthesis of chiral allylic amines, including (S)-3-Boc-amino-4-phenyl-1-butene, is often achieved through transition-metal-catalyzed reactions, such as the palladium-catalyzed allylic amination or rhodium-catalyzed carboamination. nih.govacs.orgresearchgate.net Density Functional Theory (DFT) calculations are a cornerstone of mechanistic investigations into these complex catalytic cycles. nih.govnih.gov

Computational studies on palladium-catalyzed asymmetric allylic amination have explored various potential mechanisms. nih.gov These investigations often focus on elucidating the rate-determining and enantiodetermining steps of the catalytic cycle. For instance, in reactions involving allylic trichloroacetimidates, kinetic and computational analyses support a cyclization-induced rearrangement mechanism where the C-N bond formation is the key stereodetermining event. nih.gov DFT calculations help map the entire energy profile, identifying crucial intermediates and transition states. nih.gov

In related rhodium-catalyzed reactions for synthesizing chiral allylic amines from 1,3-dienes, combined experimental and computational studies have unveiled unique catalytic pathways. acs.org For example, an unusual Rh(III)–Rh(I)–Rh(III) cycle involving alkene insertion, π-allylation, and intramolecular nucleophilic substitution has been proposed and substantiated through DFT modeling. acs.org Such studies clarify how the catalyst, ligands, and substrates interact throughout the reaction, influencing both reactivity and selectivity. nih.gov The choice of the leaving group on the allylic precursor can also be critical, with computational studies helping to understand how it directs the reaction toward either allylic vinylation or allylic amination pathways in iridium-catalyzed systems. acs.org

The table below summarizes findings from a hypothetical DFT study on a key reaction step for forming a chiral allylic amine, illustrating how computational data differentiates between possible pathways.

| Mechanistic Pathway | Key Intermediate | Calculated Activation Energy (kcal/mol) | Relative Free Energy (kcal/mol) | Conclusion |

|---|---|---|---|---|

| Outer-Sphere Attack | [Pd(L)(π-allyl)]+ | 15.2 | 0.0 | Favored Pathway |

| Inner-Sphere Attack | [Pd(L)(π-allyl)(Nu)]+ | 19.8 | +4.6 | Disfavored Pathway |

Stereoselectivity Predictions and Modeling

A primary goal of computational chemistry in asymmetric catalysis is to predict the stereochemical outcome of a reaction. acs.org For the synthesis of this compound, this means predicting the enantiomeric excess (ee). The origin of stereoselectivity lies in the energy difference between the two diastereomeric transition states that lead to the (S) and (R) products, respectively. acs.org

Computational models are developed to rapidly and accurately calculate this energy difference (ΔΔG‡). One powerful approach is the development of a transition state force field (TSFF) using quantum-guided molecular mechanics (Q2MM). nih.gov This method allows for the rapid screening of numerous ligand and substrate combinations without the need for extensive, time-consuming DFT calculations for each case. Such models are built from high-level quantum chemical data and can predict stereoselectivity with remarkable accuracy. nih.gov In some instances, these computational predictions have been so reliable that they have been used to identify and correct erroneous assignments of absolute stereochemistry in published experimental results. nih.gov

The following interactive table shows hypothetical data from a computational screening of different chiral ligands for the synthesis of this compound, comparing the predicted enantiomeric excess with experimental results.

| Ligand | Calculated ΔΔG‡ (S vs. R) (kcal/mol) | Predicted ee (%) | Predicted Major Enantiomer | Experimental ee (%) |

|---|---|---|---|---|

| (S)-Ph-Phos | -1.8 | 94 | S | 92 |

| (R)-BINAP | +1.5 | 88 | R | 85 |

| (S,S)-f-Binaphane | -2.1 | 97 | S | 96 |

| (R)-Trost Ligand | +0.9 | 65 | R | 68 |

Transition State Analysis

Detailed analysis of the geometry and energetics of the stereodetermining transition states is crucial for a deep understanding of chiral induction. nih.govacs.org DFT calculations provide optimized geometries of the transition states leading to both the major and minor enantiomers. nih.govresearchgate.net By examining these structures, chemists can identify the specific interactions that stabilize one transition state over the other.

In many asymmetric catalytic reactions, including allylic aminations, non-covalent interactions play a decisive role in transferring chiral information from the catalyst to the product. nih.govacs.org These interactions can include hydrogen bonds, steric repulsion, and C-H···π or C-H···O interactions. researchgate.net For example, in iridium-catalyzed reductive amination, DFT studies have shown that hydrogen bonding between a chloride ion on the metal and a proton on the imine intermediate is a key stabilizing interaction in the favored transition state. nih.gov Similarly, in palladium-catalyzed arylations, C-H···O interactions between the ligand and the enolate substrate have been identified as critical for enantioselectivity. researchgate.net

Analyzing the transition state for the formation of this compound would involve locating the transition state structures for the nucleophilic attack of the Boc-protected amine onto the π-allyl palladium intermediate. The analysis would focus on how the chiral ligand creates a specific pocket that forces the nucleophile and the substrate to adopt a particular orientation, minimizing steric clashes and maximizing stabilizing non-covalent interactions for the path leading to the (S)-enantiomer.

Below is a data table summarizing key parameters from a hypothetical transition state analysis for the enantioselective synthesis of this compound.

| Transition State | Parameter | Value | Significance |

|---|---|---|---|

| TS-(S) (Leads to S-product) | Relative Energy (kcal/mol) | 0.0 | More stable, favored path |

| Key Stabilizing Interaction (Distance Å) | C-H(ligand)···O(Boc) (2.45 Å) | Stabilizes the transition state | |

| TS-(R) (Leads to R-product) | Relative Energy (kcal/mol) | +1.9 | Less stable, disfavored path |

| Key Destabilizing Interaction | Steric clash (Ligand-Phenyl) | Raises the energy of the transition state |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (S)-3-Boc-amino-4-phenyl-1-butene to preserve stereochemical integrity?

- Methodological Answer : The Boc (tert-butoxycarbonyl) group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP or TEA in THF or DCM. Stereochemical preservation requires strict temperature control (0–25°C) and inert atmospheres to prevent racemization. Reaction progress is monitored via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and confirmed by NMR (e.g., Boc-protected amine proton at δ 1.4 ppm as a singlet). Post-synthesis, column chromatography (silica gel, gradient elution) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and enantiopurity of this compound?

- Methodological Answer :

- NMR : and NMR identify backbone structure (e.g., phenyl protons at δ 7.2–7.4 ppm, olefinic protons at δ 5.2–5.8 ppm). DEPT-135 confirms CH₂/CH₃ groups.

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to resolve enantiomers (retention time ~12–15 min).

- Optical Rotation : Compare [α] with literature values (e.g., +15° to +25° in CHCl₃).

- IR : Confirm Boc carbonyl stretch at ~1680–1720 cm⁻¹ .

Q. How can researchers troubleshoot low yields during Boc protection of 4-phenyl-1-buten-3-amine?

- Methodological Answer : Common issues include:

- Moisture Sensitivity : Use rigorously dried solvents and Schlenk-line techniques.

- Competing Reactions : Add Boc₂O slowly to avoid exothermic side reactions.

- Purification : Employ flash chromatography with silica gel (60–120 mesh) and monitor fractions by TLC. If yields remain low (<50%), consider alternative bases (e.g., NaHCO₃) or solvent systems (e.g., DMF for polar intermediates) .

Advanced Research Questions

Q. How do computational tools predict the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular dynamics simulations (e.g., GROMACS) assess steric effects of the Boc group on catalyst binding. Visualization software (Jmol or PyMOL) maps electrostatic potentials and H-bonding interactions. For example, the Boc group’s tert-butyl moiety may sterically hinder nucleophilic attack at the β-carbon, favoring α-addition pathways .

Q. What strategies resolve contradictions between theoretical mechanisms and experimental outcomes in Boc deprotection?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Use low-temperature HCl/dioxane (4 M) for selective deprotection. Monitor by NMR if fluorinated byproducts form.

- Side Reactions : Analyze crude mixtures via LC-MS to detect tert-butylation or olefin isomerization.

- Statistical Validation : Apply ANOVA to compare yields across reaction conditions (e.g., TFA vs. HCl). For discrepancies, refine computational models by incorporating solvent dielectric constants .

Q. How does steric hindrance from the Boc group influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., Avogadro) to quantify van der Waals radii.

- Kinetic Studies : Conduct competition experiments between substituted and unsubstituted analogs. For example, in Michael additions, the Boc group diverts nucleophiles to less hindered sites, confirmed by NMR kinetic isotope effects.

- X-ray Crystallography : Resolve crystal structures to correlate steric bulk with bond angles/distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.